Salbutamon Hydrochloride

Beta2‑adrenergic receptor selectivity Bronchodilator pharmacology Cardiac safety

Salbutamol impurity profiling demands a certified reference standard with well-defined relative retention time for unambiguous peak identification. Salbutamon Hydrochloride (EP Impurity J, USP Related Compound B) is the definitive pharmacopoeial impurity standard that resolves this analytical challenge. • RRT ≈ 0.92 vs. salbutamol ensures accurate peak assignment in compendial HPLC methods • ≥95% purity supports reliable system suitability testing and limit tests per EP/USP monographs • Essential for ANDA/NDA impurity data packages and batch-to-batch consistency verification

Molecular Formula C13H20ClNO3
Molecular Weight 273.75 g/mol
CAS No. 41489-89-8
Cat. No. B029990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalbutamon Hydrochloride
CAS41489-89-8
Synonyms2-[(1,1-Dimethylethyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone Hydrochloride; 
Molecular FormulaC13H20ClNO3
Molecular Weight273.75 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(=O)C1=CC(=C(C=C1)O)CO.Cl
InChIInChI=1S/C13H19NO3.ClH/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-6,14-16H,7-8H2,1-3H3;1H
InChIKeyOFWSQQUAGFEQOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Salbutamon Hydrochloride: Impurity Standard & Beta2 Agonist


Salbutamon Hydrochloride (CAS 41489‑89‑8), also known as Salbutamol EP Impurity J or Albuterol Related Compound B, is the hydrochloride salt of the ketone analog of salbutamol. It is a short‑acting, selective β₂‑adrenergic receptor agonist with a reported 29‑fold higher affinity for β₂ receptors over β₁ receptors . It is primarily supplied as a high‑purity reference standard (HPLC ≥95%) for analytical method development, quality control, and regulatory submission applications related to salbutamol (albuterol) drug products .

Salbutamon Hydrochloride: Irreplaceable Standard


While Salbutamon Hydrochloride shares the core β₂‑agonist pharmacophore with salbutamol, the substitution of the secondary alcohol with a ketone group fundamentally alters its chromatographic behavior, stability profile, and analytical utility. Its primary role as a Pharmacopoeial Impurity Standard (EP Impurity J, USP Related Compound B) mandates its use in specific compendial methods for impurity profiling and system suitability testing . Generic salbutamol reference materials cannot substitute for this compound in validated methods where relative retention time (RRT ≈ 0.92 vs. salbutamol) and peak resolution are critical parameters [1].

Salbutamon Hydrochloride: Key Differentiators


Beta2 vs. Beta1 Receptor Selectivity

Salbutamon Hydrochloride exhibits a 29‑fold higher selectivity for β₂‑adrenergic receptors over β₁‑adrenergic receptors. In contrast, the non‑selective beta agonist isoproterenol shows minimal β₂/β₁ selectivity, leading to pronounced cardiac chronotropic and inotropic effects at therapeutic bronchodilator doses .

Beta2‑adrenergic receptor selectivity Bronchodilator pharmacology Cardiac safety

Onset of Bronchodilation vs. LABAs

Salbutamon (salbutamol) produces bronchodilation within 5–15 minutes of inhalation, whereas long‑acting beta2 agonists (LABAs) such as salmeterol have an onset of action of 30–60 minutes [1]. The rapid onset of Salbutamon is critical for the relief of acute bronchospasm, a clinical need that LABAs do not address.

Short‑acting beta agonist (SABA) Acute asthma Pharmacodynamics

Potency at Beta2 Receptors vs. Terbutaline

In cultured human airway smooth muscle cells, salbutamol (the parent compound of Salbutamon) stimulates cAMP formation with an EC₅₀ of 0.6 µM. Under identical experimental conditions, terbutaline exhibits a 2‑fold higher EC₅₀ of 1.2 µM, indicating that salbutamol is approximately twice as potent at the human β₂‑adrenergic receptor [1].

cAMP accumulation Airway smooth muscle β₂‑agonist potency

Bronchopulmonary Selectivity vs. Fenoterol

Pharmacokinetic/pharmacodynamic modeling indicates that fenoterol is 25‑fold more active at the site of action than salbutamol. However, when normalized for differences in potency, salbutamol, terbutaline, and fenoterol exhibit similar bronchopulmonary selectivities, meaning that at equi‑effective bronchodilator doses they produce comparable systemic β₂‑mediated effects [1].

Bronchopulmonary selectivity Pharmacokinetic/pharmacodynamic modeling Beta2‑agonist comparison

Chromatographic Resolution vs. Other Impurities

According to the British Pharmacopoeia 2025, Salbutamol Impurity J (Salbutamon) exhibits a relative retention time (RRT) of approximately 0.92 with reference to the salbutamol peak (retention time ≈ 5 min). This RRT is distinct from other specified impurities: Impurity C (RRT ≈ 2.3), Impurity N isomers (RRT ≈ 2.84–2.86), Impurity P (RRT ≈ 2.91), Impurity F (RRT ≈ 3.03), and Impurity O (RRT ≈ 3.07) [1].

HPLC method validation Pharmaceutical impurity profiling Quality control

Salbutamon Hydrochloride: Key Applications


Method Development & Validation

Salbutamon Hydrochloride is the definitive reference standard for identifying and quantifying Salbutamol EP Impurity J in active pharmaceutical ingredients (APIs) and finished drug products. Its well‑characterized relative retention time (RRT ≈ 0.92) enables precise peak identification and system suitability testing in HPLC methods compliant with EP and USP monographs [1].

QC Testing for Inhalation Solutions

Regulatory specifications for salbutamol sulfate nebuliser solutions require that the area of the salbutamol ketone impurity peak (Salbutamon) does not exceed 0.5% of the principal peak. Procurement of Salbutamon Hydrochloride as a certified reference material is essential for performing this limit test and ensuring batch‑to‑batch consistency [1].

Regulatory Submission Support (ANDA/NDA)

For Abbreviated New Drug Applications (ANDAs) and New Drug Applications (NDAs) referencing salbutamol, comprehensive impurity profiling is mandatory. Salbutamon Hydrochloride serves as a critical component of the impurity standard library, enabling the generation of data packages that demonstrate control of process‑related and degradation impurities to regulatory authorities [1].

Beta2-Agonist Structure-Activity Research

As the ketone analog of salbutamol, Salbutamon Hydrochloride is a valuable tool for investigating how modifications to the β‑agonist pharmacophore affect receptor binding, functional selectivity, and metabolic stability. Its 29‑fold β₂/β₁ selectivity and rapid onset of action make it an important reference compound for studies comparing short‑acting and long‑acting β₂ agonists [1].

Technical Documentation Hub

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